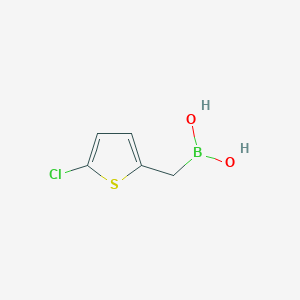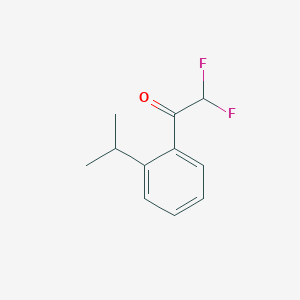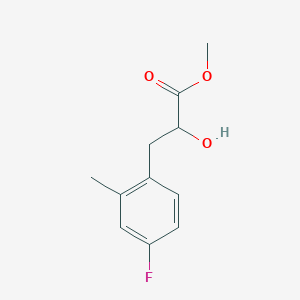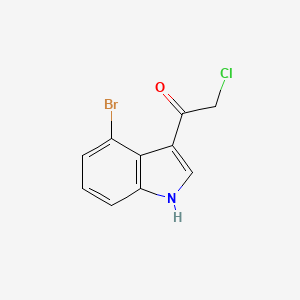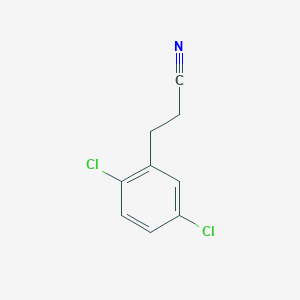
3-(2,5-Dichlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7Cl2N It is a derivative of propanenitrile, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3-(2,5-Dichlorophenyl)propanoic acid.
Reduction: 3-(2,5-Dichlorophenyl)propanamine.
Substitution: Various substituted phenylpropanenitriles depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)propanenitrile
- 3-(2,6-Dichlorophenyl)propanenitrile
- 3-(3,4-Dichlorophenyl)propanenitrile
Uniqueness
3-(2,5-Dichlorophenyl)propanenitrile is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.
Properties
Molecular Formula |
C9H7Cl2N |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Cl2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2 |
InChI Key |
LNWIYNIWFPQZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)
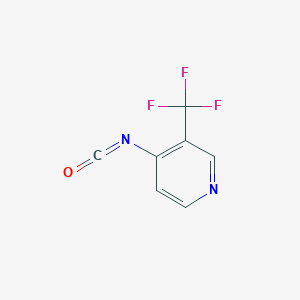


![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)

